
8Azidohypoxanthine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8Azidohypoxanthine is a chemical compound that belongs to the class of azides. Azides are known for their high reactivity and are often used in organic synthesis and various chemical reactions. The compound is derived from hypoxanthine, a naturally occurring purine derivative found in many biological systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8Azidohypoxanthine typically involves the azidation of hypoxanthine. This process can be achieved through the reaction of hypoxanthine with sodium azide (NaN₃) in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN). The reaction is usually carried out under mild conditions to prevent decomposition of the azide group.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing safety measures due to the potentially explosive nature of azides.
Analyse Des Réactions Chimiques
Types of Reactions: 8Azidohypoxanthine can undergo various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often replacing halides or other leaving groups.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).
Cycloaddition Reactions: Azides are known to participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, forming triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃), polar aprotic solvents (DMSO, CH₃CN).
Reduction: Lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (Pd/C, H₂).
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Major Products:
Substitution: Alkyl azides.
Reduction: Primary amines.
Cycloaddition: Triazoles.
Applications De Recherche Scientifique
8Azidohypoxanthine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various nitrogen-containing compounds.
Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 8Azidohypoxanthine involves its high reactivity due to the presence of the azide group. This reactivity allows it to interact with various molecular targets, including nucleophiles and electrophiles. The azide group can undergo cycloaddition reactions, forming stable triazole rings, which can modulate biological activity. Additionally, the reduction of the azide group to an amine can lead to the formation of bioactive compounds.
Comparaison Avec Des Composés Similaires
Azidothymidine (AZT): An antiviral drug used in the treatment of HIV/AIDS.
Azidocoumarin: Used in biochemical research for labeling and detection purposes.
Azidobenzene: Studied for its photochemical properties and applications in materials science.
Uniqueness: 8Azidohypoxanthine is unique due to its specific structure derived from hypoxanthine, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry and research applications.
Propriétés
Numéro CAS |
163622-47-7 |
|---|---|
Formule moléculaire |
C5H3N7O |
Poids moléculaire |
177.12 g/mol |
Nom IUPAC |
8-azido-1,7-dihydropurin-6-one |
InChI |
InChI=1S/C5H3N7O/c6-12-11-5-9-2-3(10-5)7-1-8-4(2)13/h1H,(H2,7,8,9,10,13) |
Clé InChI |
LGIBWIWTJYFVKU-UHFFFAOYSA-N |
SMILES canonique |
C1=NC2=C(C(=O)N1)NC(=N2)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(3-Phenylpropyl)phosphanyl]-2-(trimethylsilyl)propanenitrile](/img/structure/B14261703.png)
![(E)-N-([1,1'-Biphenyl]-4-yl)-1-(pyridin-2-yl)methanimine](/img/structure/B14261707.png)

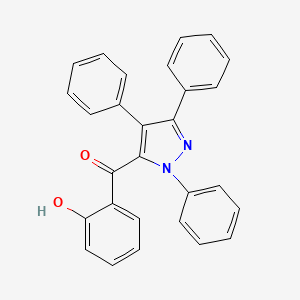

![Methoxy(oxo)[2,4,6-tri(propan-2-yl)phenyl]phosphanium](/img/structure/B14261722.png)
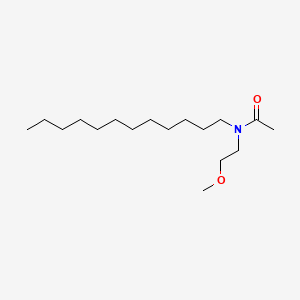
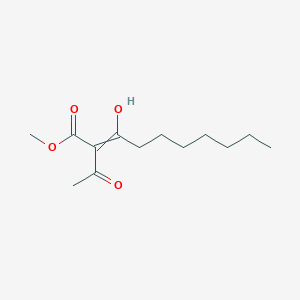
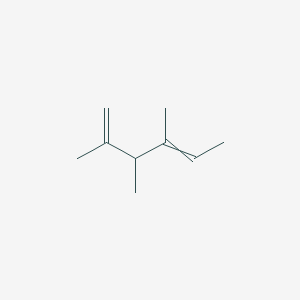
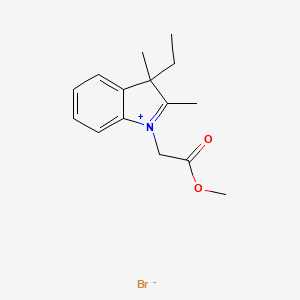
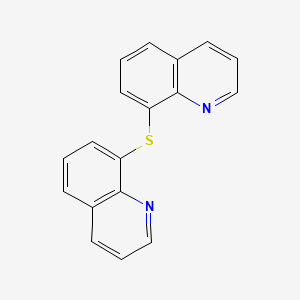
![N-[2-(4-Hydroxyphenyl)ethyl]docosanamide](/img/structure/B14261749.png)
![2-[3,6-Dimethyl-8-(3,4,5-trimethylphenyl)octyl]-1,3,4-trimethylbenzene](/img/structure/B14261754.png)
![Lithium [(naphthalen-1-yl)sulfanyl]methanide](/img/structure/B14261762.png)
